2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H16F4N4O2 and its molecular weight is 372.324. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels. Inhibition of DPP-IV can help in the management of type 2 diabetes .
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased insulin secretion, decreased glucagon release, and reduced blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . By preventing the breakdown of incretin hormones, this compound prolongs their action, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in the lowering of blood glucose levels .
Pharmacokinetics
The compound has been found to have excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and is able to reach systemic circulation in sufficient concentrations to exert its therapeutic effect .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion and decreased glucagon release . These effects lead to a reduction in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O2/c17-11-3-1-2-4-12(11)26-9-15(25)21-7-14-23-22-13-6-5-10(8-24(13)14)16(18,19)20/h1-4,10H,5-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKAFKKPUVCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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